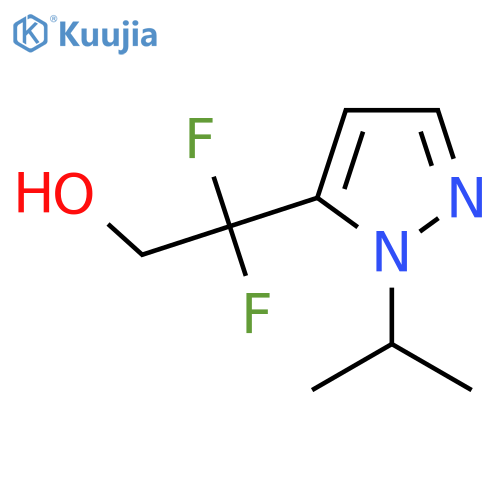

Cas no 2228200-75-5 (2,2-difluoro-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol)

2,2-difluoro-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1958054

- 2228200-75-5

- 2,2-difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol

- 2,2-difluoro-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol

-

- インチ: 1S/C8H12F2N2O/c1-6(2)12-7(3-4-11-12)8(9,10)5-13/h3-4,6,13H,5H2,1-2H3

- InChIKey: FZGMLEHJIXPZJP-UHFFFAOYSA-N

- ほほえんだ: FC(CO)(C1=CC=NN1C(C)C)F

計算された属性

- せいみつぶんしりょう: 190.09176933g/mol

- どういたいしつりょう: 190.09176933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 38Ų

2,2-difluoro-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1958054-0.05g |

2,2-difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |

2228200-75-5 | 0.05g |

$1247.0 | 2023-09-17 | ||

| Enamine | EN300-1958054-5.0g |

2,2-difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |

2228200-75-5 | 5g |

$4309.0 | 2023-06-01 | ||

| Enamine | EN300-1958054-0.5g |

2,2-difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |

2228200-75-5 | 0.5g |

$1426.0 | 2023-09-17 | ||

| Enamine | EN300-1958054-0.25g |

2,2-difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |

2228200-75-5 | 0.25g |

$1366.0 | 2023-09-17 | ||

| Enamine | EN300-1958054-2.5g |

2,2-difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |

2228200-75-5 | 2.5g |

$2912.0 | 2023-09-17 | ||

| Enamine | EN300-1958054-1g |

2,2-difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |

2228200-75-5 | 1g |

$1485.0 | 2023-09-17 | ||

| Enamine | EN300-1958054-0.1g |

2,2-difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |

2228200-75-5 | 0.1g |

$1307.0 | 2023-09-17 | ||

| Enamine | EN300-1958054-5g |

2,2-difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |

2228200-75-5 | 5g |

$4309.0 | 2023-09-17 | ||

| Enamine | EN300-1958054-10.0g |

2,2-difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |

2228200-75-5 | 10g |

$6390.0 | 2023-06-01 | ||

| Enamine | EN300-1958054-1.0g |

2,2-difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol |

2228200-75-5 | 1g |

$1485.0 | 2023-06-01 |

2,2-difluoro-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol 関連文献

-

1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

2,2-difluoro-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-olに関する追加情報

Introduction to 2,2-difluoro-2-(1-(propan-2-yl)-1H-pyrazol-5-yl)ethan-1-ol (CAS No. 2228200-75-5)

2,2-difluoro-2-(1-(propan-2-yl)-1H-pyrazol-5-yl)ethan-1-ol, identified by its CAS number 2228200-75-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural framework with fluorine and pyrazole moieties, has garnered attention due to its potential biological activities and synthetic utility. The presence of fluorine atoms in the molecule enhances its metabolic stability and binding affinity, making it a valuable scaffold for drug development.

The compound belongs to the class of heterocyclic derivatives, which are widely recognized for their diverse pharmacological properties. The pyrazole ring, a key structural component of 2,2-difluoro-2-(1-(propan-2-yl)-1H-pyrazol-5-yl)ethan-1-ol, is known for its role in various bioactive molecules. Recent studies have highlighted the importance of pyrazole derivatives in the development of antiviral, anti-inflammatory, and anticancer agents. The introduction of fluorine atoms into this scaffold further modulates its pharmacokinetic and pharmacodynamic profiles, making it an attractive candidate for further investigation.

In the realm of drug discovery, the structural features of 2,2-difluoro-2-(1-(propan-2-yl)-1H-pyrazol-5-yl)ethan-1-ol contribute to its potential as a lead compound. The fluorine atoms enhance lipophilicity and binding interactions with biological targets, while the pyrazole ring provides a versatile platform for further derivatization. These characteristics have prompted researchers to explore its applications in various therapeutic areas.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2,2-difluoro-2-(1-(propan-2-yl)-1H-pyrazol-5-yl)ethan-1-ol and biological targets. These studies have revealed that the compound exhibits promising binding affinities with enzymes and receptors involved in critical cellular pathways. For instance, research suggests that this molecule may interact with kinases and other enzymes implicated in cancer progression, offering a potential therapeutic strategy.

The synthesis of 2,2-difluoro-2-(1-(propan-2-y l)-1H-pyrazol -5 -yl)ethan -1 -ol involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of fluorine atoms requires precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrazole core efficiently. These synthetic methodologies underscore the importance of advanced chemical techniques in producing complex molecules like 2228200 -75 -5.

Biological evaluation of 2228200 -75 -5 has revealed intriguing pharmacological properties. In vitro studies indicate that this compound demonstrates moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary data suggest that it may exhibit anti-inflammatory effects by modulating inflammatory pathways. These findings have sparked interest in further exploring its therapeutic applications.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. Fluorine atoms are widely incorporated into drug molecules due to their ability to enhance binding affinity and metabolic stability. The presence of two fluorine atoms in 2228200 -75 -5 amplifies these effects, making it a particularly interesting candidate for drug development. Researchers are keen on harnessing these properties to design more effective and durable therapeutics.

Future directions in the study of 2228200 -75 -5 include optimizing its chemical structure for improved bioavailability and efficacy. By leveraging structure-based drug design principles, scientists aim to enhance its pharmacological profile while minimizing potential side effects. Collaborative efforts between synthetic chemists and biologists will be crucial in realizing these goals.

The growing interest in heterocyclic compounds like 2228200 -75 -5 reflects their immense potential in addressing unmet medical needs. As research progresses, new applications for this compound are likely to emerge, further solidifying its importance in pharmaceutical chemistry. The combination of innovative synthetic methods and rigorous biological evaluation will continue to drive advancements in this field.

In conclusion,2228200 -75 -5 represents a significant advancement in medicinal chemistry with its unique structural features and promising biological activities. Its synthesis highlights the sophistication of modern chemical techniques, while its potential therapeutic applications underscore its importance as a lead compound. As research continues to uncover new insights into its properties,2228200 -75 -5 is poised to play a pivotal role in the development of novel therapeutics.

2228200-75-5 (2,2-difluoro-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol) 関連製品

- 3002465-83-7(5-Bromo-2-iodobenzofuran)

- 89999-56-4(Benzenepropanamine, β-methyl-, (R)- (9CI))

- 2104882-74-6(2-(3-methylpyrazin-2-yl)acetaldehyde)

- 957034-91-2(4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)

- 1340442-28-5(1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol)

- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)

- 1270347-56-2(3-amino-3-(1H-indol-6-yl)propan-1-ol)

- 5766-86-9(ethyl 2-(aminooxy)propanoate)

- 1220411-29-9(Tiafenacil)

- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)